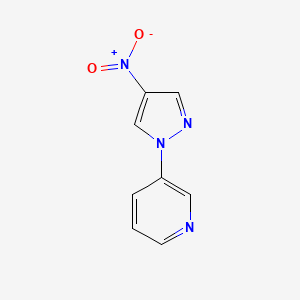






|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:8]=1)([O-])=O>O1CCOCC1>[N:11]1[CH:12]=[CH:13][CH:14]=[C:9]([N:7]2[CH:8]=[C:4]([NH2:1])[CH:5]=[N:6]2)[CH:10]=1
|


|
Name
|
|
|
Quantity
|
98.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=NN(C1)C=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
1.3 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred under a hydrogen balloon overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
twice evacuated
|
|
Type
|
ADDITION
|
|
Details
|
filled with argon
|
|
Type
|
ADDITION
|
|
Details
|
500 ml of ammonia in methanol (˜7 mol/l) were added
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was again twice evacuated
|
|
Type
|
ADDITION
|
|
Details
|
filled with argon
|
|
Type
|
ADDITION
|
|
Details
|
27.5 g of Raney nickel (water-moist slurry) were added
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was twice evacuated
|
|
Type
|
ADDITION
|
|
Details
|
filled with argon, and three times
|
|
Type
|
CUSTOM
|
|
Details
|
more evacuated
|
|
Type
|
ADDITION
|
|
Details
|
filled with hydrogen
|
|
Type
|
ADDITION
|
|
Details
|
A further 32 g of Raney nickel were added
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred under a hydrogen atmosphere for a further 24 hours
|
|
Duration
|
24 h
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered through Hyflo
|
|
Type
|
WASH
|
|
Details
|
washed with 500 ml of dioxane
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated on a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
dried under HV (high vacuum)
|
|
Type
|
CUSTOM
|
|
Details
|
The brown oil obtained
|
|
Type
|
CUSTOM
|
|
Details
|
crystallized in a refrigerator
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude product was dissolved in 750 ml of ethyl acetate
|
|
Type
|
ADDITION
|
|
Details
|
20 g of activated carbon were added
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 50° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration, activated carbon
|
|
Type
|
ADDITION
|
|
Details
|
was added again
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was again stirred at 50° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration through Hyflo
|
|
Type
|
CONCENTRATION
|
|
Details
|
was followed by concentration to approx. 250 g
|
|
Type
|
ADDITION
|
|
Details
|
350 ml of diisopropyl ether were added
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with diisopropyl ether and heptane
|
|
Type
|
CUSTOM
|
|
Details
|
Drying on a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
gave a beige solid
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CC(=CC=C1)N1N=CC(=C1)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |